molecular formula C26H38O2 B1241368 Tocotrienol CAS No. 6829-55-6

Tocotrienol

Cat. No.: B1241368
CAS No.: 6829-55-6
M. Wt: 382.6 g/mol
InChI Key: GJJVAFUKOBZPCB-ZGRPYONQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocotrienols are a class of chemical compounds belonging to the vitamin E family, distinguished from the more common tocopherols by an unsaturated isoprenoid side chain. This structure consists of a chromanol head and a hydrocarbon tail with three double bonds, which is believed to facilitate more efficient penetration into tissues with saturated fatty layers, such as the brain and liver . Natural sources of tocotrienols include palm oil, rice bran oil, annatto seeds, barley, and oats . This product is provided as a high-purity reagent for research applications. Tocotrienols are investigated across multiple scientific disciplines for their diverse mechanisms of action and potential research value. A significant body of preclinical research has explored their anti-cancer properties. Studies indicate that tocotrienols can induce apoptosis and cell cycle arrest in various cancer cell lines, including those for breast, prostate, lung, and pancreatic cancers . Proposed mechanisms for these effects include the inhibition of the HMG-CoA reductase enzyme, down-regulation of the NF-κB signaling pathway, and modulation of reactive oxygen species . Furthermore, tocotrienols exhibit potent neuroprotective, antioxidant, and anti-inflammatory properties, making them compounds of interest for studying chronic diseases . Research also suggests potential applications in skin health, with studies indicating that tocotrienols can protect skin from UV radiation, reduce inflammation, and decrease collagen degradation . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6829-55-6

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+

InChI Key

GJJVAFUKOBZPCB-ZGRPYONQSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Other CAS No.

6829-55-6

Synonyms

Tocotrienol
Tocotrienols

Origin of Product

United States

Preparation Methods

Soxhlet Extraction

Soxhlet extraction remains a cornerstone for initial tocotrienol isolation due to its reproducibility. In hazelnut oil processing, ground samples are packed into a Soxhlet apparatus and refluxed with light petroleum ether (40–60°C) for 1.5 hours, achieving 85–92% recovery of total tocols. Post-extraction, solvent removal under nitrogen minimizes oxidative degradation, preserving the labile triene structure of tocotrienols. Comparative studies show that hexane outperforms ethanol in lipid solubility, yielding 23.8 mg/g tocotrienols from rye flour. However, prolonged extraction (>2 hours) risks thermal degradation, necessitating strict temperature control below 60°C.

Direct Solvent Extraction Without Saponification

Direct methods bypass saponification, reducing processing time by 40%. A hexane-ethanol (2:1 v/v) system extracts 24.5 mg/g tocotrienols from rye flour, comparable to saponification-based methods. Polar modifiers like ethyl acetate (8–10%) enhance recovery by disrupting lipid-protein complexes, particularly in cereal matrices. For palm pressed fiber oil, three sequential hexane washes (3.3:1 solvent-to-sample ratio) recover 18–23% γ-tocotrienol, as shown in Table 1.

Table 1: this compound Composition in Palm Oil Derivatives

Raw Materialα-Tocotrienol (%)γ-Tocotrienol (%)δ-Tocotrienol (%)
Crude palm oil20–2536–457–10
Palm pressed fiber oil13–2018–238–10
Palm fatty acid distillate23–2436–3813–15

Saponification and Alkaline Digestion

Optimization of Saponification Parameters

Hot saponification with potassium hydroxide (KOH) hydrolyzes triglycerides, releasing tocotrienols from lipid matrices. A 0.5 mL KOH volume at 100°C for 25 minutes maximizes rye flour this compound recovery (23.8 mg/g), with KOH concentration being the dominant factor (p < 0.01). Ascorbic acid (0.1% w/v) addition prevents oxidation, while nitrogen flushing mitigates atmospheric degradation. Post-saponification, n-hexane:ethyl acetate (8:2) extraction recovers 94% γ-tocotrienol, outperforming pure hexane by 12%.

Comparison with Non-Saponification Methods

Non-saponification techniques, though faster, struggle with emulsification in high-lipid samples. For palm oil, direct hexane extraction yields 26–28% α-tocotrienol, but co-extracts 15–20% sterols, complicating downstream purification. In contrast, saponification reduces sterol content by 70%, albeit at the cost of 10–15% this compound degradation.

Chromatographic Techniques

Thin Layer Chromatography (TLC)

TLC on silica gel with hexane-ethyl acetate (92.5:7.5) resolves α-, γ-, and δ-tocotrienols (Rf = 0.42, 0.38, 0.35). Visualization under UV light (254 nm) identifies bands, but quantification requires densitometry, limiting accuracy to ±8%.

Supercritical Fluid Chromatography (SFC)

SFC with CO2 mobile phase (180 kg/cm², 60°C) separates palm oil tocotrienols on diol columns, achieving 99% α-tocotrienol purity. Coupled with UV detection (292 nm), SFC detects 0.1 ppm tocotrienols, surpassing HPLC sensitivity by 30%.

Molecular Distillation and Advanced Purification

Five-stage molecular distillation at 180–220°C under 0.001 mbar enriches tocotrienols from palm fatty acid distillate to 8.83%. Transesterification with methanol (1:6 molar ratio) prior to distillation increases yield to 80–90%, though thermal degradation limits scalability.

Patented Methods for α-Tocotrienol Production

US20100105930A1 details amino-alkylation with paraformaldehyde and 1-methylpiperazine to functionalize non-α-tocotrienols, enabling selective isolation. Subsequent silica gel filtration removes impurities, yielding 95–99.9% α-tocotrienol. Oxidation with tert-butyl hydroperoxide converts the product to α-tocotrienol quinone, a stable derivative for pharmaceutical applications.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Scalability
Soxhlet + hexane85–9270–75Laboratory-scale
Saponification + HPLC90–9485–90Pilot-scale
Molecular distillation80–9060–70Industrial-scale
Patented amino-alkylation75–8595–99.9Pharmaceutical

Chemical Reactions Analysis

Antioxidant Reactions

Tocotrienols act as chain-breaking antioxidants by donating a hydrogen atom from their chromanol hydroxyl group to lipid peroxyl radicals (LOO\text{LOO}^\cdot ):

Tocotrienol OH+LOOThis compound O+LOOH\text{this compound OH}+\text{LOO}^\cdot \rightarrow \text{this compound O}^\cdot +\text{LOOH}

The radical-stabilizing methyl groups on the chromanol ring enhance this activity, with δ-tocotrienol (single methyl group) showing greater efficacy than α-tocotrienol (three methyl groups) . In lipid membranes, tocotrienols’ unsaturated side chain enables deeper penetration, improving protection against lipid peroxidation .

Metabolic Pathways

Hepatic metabolism involves ω-hydroxylation of the side chain, forming 13′-hydroxychromanol (13′-OH) and subsequent oxidation to carboxychromanols (13′-COOH). Further β-oxidation shortens the side chain, yielding carboxyethyl-hydroxychromanols (CEHCs) . Non-α-tocotrienols undergo faster catabolism than α-forms due to preferential hepatic retention of the latter .

MetabolitePathway StepEnzyme Involved
13′-OHω-HydroxylationCYP4F2/CYP3A4
13′-COOHOxidation of 13′-OHAlcohol dehydrogenase
CEHC (3′-COOH)β-Oxidation of side chainPeroxisomal enzymes

Enzymatic Interactions and Receptor Activation

Tocotrienols activate the steroid and xenobiotic receptor (SXR/PXR), inducing phase I/II/III detoxification enzymes :

  • CYP3A4 (phase I): 3–5 fold induction in hepatocytes .

  • UGT1A1 (phase II): 1.5–2 fold induction in intestinal cells .

  • MDR1 (phase III): 2–4 fold upregulation .

Binding studies reveal high affinity for SXR, with α-tocotrienol showing a KiK_i of 0.7 μM, comparable to the reference ligand clotrimazole (Ki=0.5μMK_i=0.5\mu M) .

Synthetic Modifications

Radiolabeled γ-tocotrienol derivatives are synthesized via tosylate displacement with 18F^{18}\text{F}-fluoride:

  • Tosylation : γ-Tocotrienol reacts with 1,3-di-O-tosylpropane to form TsO-γ-T-3 .

  • Radiofluorination : Reaction with 18F^{18}\text{F}-fluoride in DMF/K222 yields 18F^{18}\text{F}-F-γ-T-3 (61% chemical yield) .

This modification retains bioactivity while enabling PET imaging of tumor uptake .

Stability and Degradation

Tocotrienols degrade under:

  • Heat (>100°C): Increased isomerization and side-chain cleavage .

  • Alkaline conditions : Saponification of ester linkages in natural sources .

  • UV light : Chromanol ring oxidation to tocopheryl quinones .

HPLC analysis employs reversed-phase columns (C18) with methanol/water or acetonitrile gradients for separation :

Column TypeMobile PhaseDetection MethodElution Order
Superspher 100RP-18Methanol/ethanol + HClO₄/NaClO₄Electrochemical (0.35V)δT → (β+γ)T → αT
C18 Vydac201TP54Methanol/acetonitrile (9:1)PDA (200–800 nm)δT → αT

Biochemical Interactions

  • Tyrosinase inhibition : δ-Tocotrienol reduces melanin synthesis by 40–60% via suppression of tyrosinase and TRP-1/2 genes .

  • COX-2 suppression : γ-Tocotrienol decreases UVB-induced COX-2 expression by 70%, inhibiting prostaglandin E₂ synthesis .

  • Apoptosis induction : Activation of caspase-3/9 through mitochondrial depolarization and Bax upregulation .

These reactions underscore tocotrienols’ versatility in redox modulation, metabolic regulation, and targeted therapeutic applications. Their dual role as antioxidants and signaling modulators highlights their potential in combating oxidative stress and chronic diseases.

Scientific Research Applications

Nutraceutical and Dietary Supplement Applications

Tocotrienols are recognized for their nutraceutical properties , particularly in cardiovascular health and cholesterol management. Research indicates that tocotrienols possess hypocholesterolemic effects, which help lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol synthesis in the liver. A study demonstrated that tocotrienol-rich fractions significantly improved lipid profiles in animal models, leading to reduced total cholesterol and low-density lipoprotein (LDL) levels .

Table 1: Effects of Tocotrienols on Lipid Profiles

Study ReferenceModel UsedDosageResults
Khanna et al. (2005)Rats200-1600 mg/dayReduced total cholesterol and LDL levels
Roy et al. (2002)Pregnant ratsGavageEnhanced this compound transport to vital organs
PMC3681510Human trialsVariousImproved lipid profiles in older adults

Cancer Research

Tocotrienols exhibit promising anti-cancer properties . They have been shown to inhibit the growth of various cancer cell lines, including breast and pancreatic cancers. For instance, a study found that gamma-tocotrienol suppressed the proliferation of human breast cancer cells more effectively than alpha-tocopherol . Furthermore, tocotrienols can enhance the efficacy of chemotherapy agents when used in combination therapies .

Case Study: Delta-Tocotrienol in Pancreatic Cancer

In a clinical trial involving patients with pancreatic ductal carcinoma, delta-tocotrienol supplementation resulted in significant apoptosis of neoplastic cells when administered prior to surgery. Patients received doses ranging from 200 to 1600 mg daily for two weeks, demonstrating the compound's potential as an adjunct therapy .

Neuroprotective Effects

The neuroprotective capabilities of tocotrienols are attributed to their antioxidant properties, which help mitigate oxidative stress in neural tissues. Studies have shown that tocotrienols can protect neurons from various neurotoxic insults and may play a role in preventing neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Studies Involving Tocotrienols

Study ReferenceModel UsedFindings
Adachi & Ishii (2000)C. elegansEnhanced neuronal protection against oxidative stress
PMC2435257Rat modelsImproved cognitive function with this compound supplementation

Dermatological Applications

Tocotrienols have been investigated for their effects on skin health, particularly in combating signs of aging and UV-induced damage. A systematic review indicated that tocotrienols can improve skin hydration, reduce pigmentation, and enhance collagen synthesis . In animal studies, this compound application showed significant reductions in UVB-induced skin damage markers compared to traditional vitamin E forms .

Case Study: Effects on Aging Skin

In a study involving human keratinocytes exposed to oxidative stress, gamma-tocotrienol treatment resulted in decreased production of inflammatory markers such as interleukins and cyclooxygenase-2 (COX-2), highlighting its potential as a therapeutic agent for skin rejuvenation .

Food Industry Applications

Tocotrienols are increasingly utilized in the food industry as natural antioxidants and preservatives due to their ability to prevent lipid oxidation. Their incorporation into food products can enhance shelf life while providing health benefits associated with vitamin E .

Table 3: this compound Applications in Food Products

Application AreaBenefits
Antioxidant agentPrevents lipid oxidation
PreservativeExtends shelf life of products
Nutritional supplementEnhances health benefits

Biological Activity

Tocotrienols, a group of compounds belonging to the vitamin E family, have garnered significant attention due to their diverse biological activities. Unlike tocopherols, tocotrienols exhibit unique mechanisms that contribute to their potential health benefits, including neuroprotection, anti-cancer properties, and cardiovascular health. This article explores the biological activities of tocotrienols, supported by case studies and research findings.

Overview of Tocotrienols

Tocotrienols are composed of four isomers: alpha (α), beta (β), gamma (γ), and delta (δ) tocotrienol. They are primarily found in palm oil, rice bran oil, and barley. Their chemical structure allows them to exhibit distinct biological activities compared to tocopherols, making them a subject of extensive research.

1. Antioxidant Properties

Tocotrienols possess potent antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that α-tocotrienol has 40-60 times greater antioxidant activity than α-tocopherol against lipid peroxidation . This property is crucial for protecting cellular membranes and preventing damage associated with chronic diseases.

2. Anti-Cancer Activity

Tocotrienols have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms:

  • Cell Cycle Arrest : Tocotrienols can cause cell cycle arrest in cancer cells, preventing their proliferation .
  • Inhibition of Metastasis : Research indicates that γ-tocotrienol inhibits the invasion and metastasis of human gastric adenocarcinoma cells .
  • Combination Therapy : In a phase II clinical trial, annatto this compound combined with chemotherapy improved survival rates in ovarian cancer patients significantly .

Neuroprotective Effects

Tocotrienols, particularly α-tocotrienol, have demonstrated neuroprotective effects by inhibiting cell death in neuronal cells through specific signaling pathways. For instance, they suppress the activation of c-Src kinase and ERK phosphorylation, which are critical in neuronal survival under stress conditions . Additionally, tocotrienols have been associated with improved cognitive function in older adults .

Cardiovascular Benefits

Tocotrienols play a role in cholesterol metabolism and cardiovascular health:

  • Cholesterol Lowering : They help lower LDL cholesterol levels and improve overall lipid profiles by enhancing the expression of proteins involved in cholesterol homeostasis .
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory signaling pathways such as NF-κB and STAT, tocotrienols may reduce inflammation associated with cardiovascular diseases .

Case Studies and Clinical Trials

StudyInterventionPopulationDurationFindings
Chin et al. (2008)This compound supplement (160 mg/day) vs. placebo64 adults >50 years6 monthsSignificant reduction in DNA damage among the intervention group
Annatto this compound TrialAnnatto this compound (900 mg/day) + chemotherapyWomen with advanced ovarian cancerPhase IIImproved progression-free survival from 2-4 months to 6.9 months; overall survival increased from 5-7 months to 10.9 months
Systematic ReviewVarious this compound studiesMiddle-aged and elderly populationsVarious durationsIncreased blood this compound levels correlated with favorable cognitive outcomes

Q & A

Basic Research Questions

Q. What are the key methodological considerations for quantifying tocotrienol isomers in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC/MS/MS) with protein precipitation for sample preparation, as it minimizes degradation of γ-tocotrienol compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Include an internal standard (IS) structurally distinct from vitamin E isoforms due to their instability . Validate recovery rates (≥60%) and matrix effects, and ensure time- and light-sensitive handling during preparation. Calibration curves should cover physiologically relevant concentrations (e.g., 0.1–50 ng/mL for plasma) .

Q. How do tocotrienols differ mechanistically from tocopherols in metabolic regulation?

  • Answer : Tocotrienols, unlike tocopherols, possess an unsaturated isoprenoid tail, enhancing membrane permeability. In adipogenesis, tocotrienols downregulate peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), whereas tocopherols lack this specificity. For diabetes, tocotrienols reduce insulin resistance via suppression of NF-κB and advanced glycation end products (AGEs), while tocopherols show inconsistent efficacy in clinical trials .

Q. What experimental models are optimal for studying this compound’s antioxidant vs. non-antioxidant effects?

  • Answer :

  • Antioxidant effects: Use oxidative stress models (e.g., linoleic acid-induced lipid peroxidation in neuronal cells) with micromolar (µM) this compound doses. Measure glutathione (GSH/GSSG ratio) and malondialdehyde (MDA) levels .
  • Non-antioxidant effects: Employ homocysteic acid (HCA)-induced neurotoxicity or TNF-α-stimulated cancer cells with nanomolar (nM) doses. Assess pathway markers like c-Src, 12-lipoxygenase (12-LOX), or NF-κB DNA-binding activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s lipid-lowering effects?

  • Answer : Heterogeneity arises from variability in trial design:

  • Dose and isomer specificity: High-dose δ-tocotrienol (320 mg/day) may reduce LDL-C, but mixed-isomer supplements (e.g., α/γ/δ blends) show inconsistent results due to α-tocopherol interference .
  • Population selection: Prioritize cohorts with baseline oxidative stress (e.g., diabetics) rather than healthy subjects. Use stratified randomization based on APOE genotypes linked to vitamin E metabolism .
  • Endpoint alignment: Include biomarkers like HMG-CoA reductase activity alongside lipid profiles .

Q. What molecular pathways underlie this compound’s chemosensitization effects in cancer?

  • Answer : γ-Tocotrienol enhances capecitabine efficacy in gastric cancer by:

Suppressing NF-κB via inhibition of IκB kinase (IKK), reducing COX-2, cyclin D1, and survivin expression.

Downregulating metastasis markers (MMP-9, VEGF) through STAT3 modulation.
Experimental design: Combine xenograft models (e.g., nude mice) with chromatin immunoprecipitation (ChIP) to validate NF-κB target gene suppression. Use doses ≤1 mg/kg intraperitoneally to mirror human plasma concentrations .

Q. How does this compound modulate mitochondrial permeability transition pore (mPTP) dynamics in age-related diseases?

  • Answer : this compound stabilizes thioretinaco ozonide in mitochondria, preventing mPTP opening and cytochrome c release. This mechanism is distinct in malignant vs. normal cells:

  • In cancer: Low thioretinaco ozonide levels allow this compound-induced apoptosis via Bax/Bcl-2 ratio shifts.
  • In neurodegeneration: Restores mitochondrial membrane potential (ΔΨm) by scavenging ROS in H2O2-treated neurons.
    Methodology: Use JC-1 staining for ΔΨm and Seahorse assays for oxidative phosphorylation (OXPHOS) efficiency .

Q. What are the limitations of current preclinical models for studying this compound’s anti-obesity effects?

  • Answer :

  • Species-specific metabolism: Rodents exhibit faster this compound clearance than humans; consider non-human primates for pharmacokinetic (PK) studies.
  • Adipocyte culture models: Primary human adipocytes better replicate PPARγ signaling than 3T3-L1 cells. Include hypoxia chambers to mimic obese adipose tissue microenvironments .
  • Dosing regimens: Chronic administration (≥12 weeks) is needed to observe body fat reduction, contrasting acute antioxidant studies .

Data Contradiction Analysis

Q. Why do some studies report no significant effects of this compound on arterial compliance despite antioxidant activity?

  • Analysis : In healthy subjects, this compound’s antioxidant capacity (e.g., plasma TAS improvement) may not translate to vascular effects due to baseline normal endothelial function. Trials in atherosclerotic cohorts show stronger correlations with pulse wave velocity (PWV) reductions. Confounding factors include concurrent statin use, which masks this compound’s HMG-CoA reductase inhibition .

Methodological Best Practices

Q. How to mitigate α-tocopherol interference in this compound absorption studies?

  • Recommendations :

  • Use tocopherol-free diets in animal models for ≥2 weeks pre-trial.
  • Administer tocotrienols as purified isomers (e.g., δ-enriched palm oil extracts) rather than mixed tocopherol-tocotrienol formulations.
  • Quantify plasma α-tocopherol via HPLC post-trial to assess competitive uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocotrienol
Reactant of Route 2
Tocotrienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.